molecular formula C8H9N3O2 B12217307 Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- CAS No. 933716-75-7

Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-

Cat. No.: B12217307
CAS No.: 933716-75-7
M. Wt: 179.18 g/mol
InChI Key: HFSMAJDYDYERQB-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives often involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and isocyanides under mild conditions . The reaction typically proceeds via the formation of intermediate imines, which then cyclize to form the desired pyridopyrazine structure.

Industrial Production Methods: the principles of multicomponent reactions and the use of scalable reaction conditions suggest that similar synthetic routes could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups .

Scientific Research Applications

Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison: Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carboxylic acid group can enhance its solubility and interaction with biological targets .

Properties

CAS No.

933716-75-7

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11)(H,12,13)

InChI Key

HFSMAJDYDYERQB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

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